

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Verlukast-d6

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Compound of Interest		
Compound Name:	Verlukast-d6	
Cat. No.:	B1140618	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Verlukast-d6** in high-throughput screening (HTS) assays. Verlukast, a potent and selective leukotriene receptor antagonist, and its deuterated analog, **Verlukast-d6**, are invaluable tools in the discovery and development of novel therapeutics targeting inflammatory and respiratory diseases.

Introduction

Verlukast is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, playing a crucial role in blocking the inflammatory pathways mediated by leukotrienes such as LTD4.[1] [2] Its high affinity and specificity make it an excellent reference compound in screening campaigns aimed at identifying new CysLT1 receptor antagonists. **Verlukast-d6**, as a stable isotope-labeled version, is particularly useful as an internal standard in mass spectrometry-based assays for pharmacokinetic and metabolism studies, or as a tracer in competitive binding assays. This document outlines the principles and provides a detailed protocol for a competitive binding HTS assay using **Verlukast-d6**.

Principle of the Assay



A competitive binding assay is a common HTS format used to identify compounds that bind to a specific target receptor. In this proposed assay, a fluorescently labeled leukotriene D4 (LTD4) analog (tracer) binds to the CysLT1 receptor. Unlabeled **Verlukast-d6** competes with the tracer for binding to the receptor. The amount of bound tracer is inversely proportional to the concentration of the competing ligand. In a screening context, test compounds that are potential CysLT1 receptor antagonists will displace the fluorescent tracer, resulting in a measurable change in a fluorescence-based readout, such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).

Quantitative Data for Verlukast

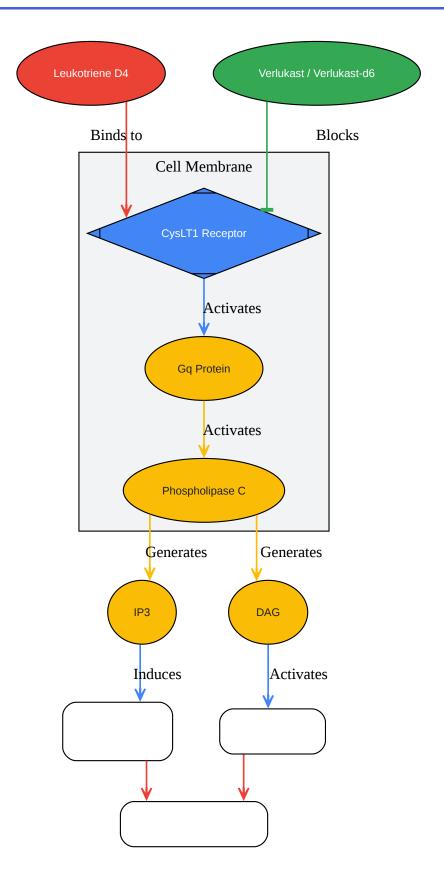
The following table summarizes the key quantitative data for Verlukast, which is expected to have identical biological activity to **Verlukast-d6**.

Parameter	Species/System	Value	Reference
IC50 ([3H]leukotriene D4 binding)	Guinea-pig lung homogenates	3.1 ± 0.5 nM	[2]
IC50 ([3H]leukotriene D4 binding)	Human lung homogenates	8.0 ± 3.0 nM	[2]
IC50 ([3H]leukotriene D4 binding)	Differentiated U937 cell membranes	10.7 ± 1.6 nM	[2]
-log KB (LTD4- induced contractions)	Guinea-pig trachea	8.8	[2]
-log KB (LTD4- induced contractions)	Human trachea	8.3 ± 0.2	[2]

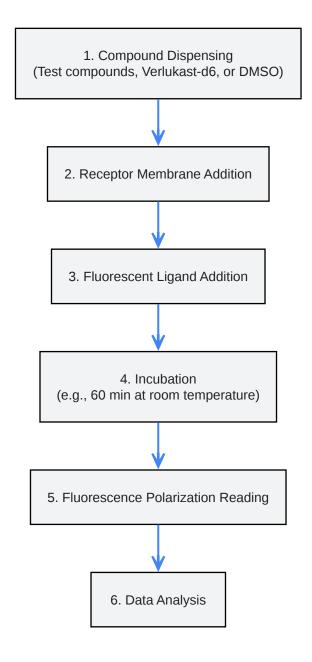
Signaling Pathway of Leukotriene D4 and Verlukast Action

The following diagram illustrates the signaling pathway of leukotriene D4 (LTD4) and the mechanism of action for Verlukast as a CysLT1 receptor antagonist.

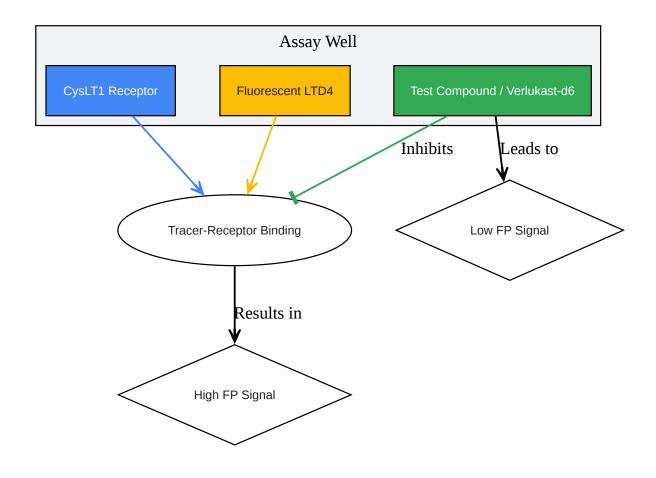












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